molecular formula C26H19ClN4O2S2 B12150246 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12150246
M. Wt: 519.0 g/mol
InChI Key: ZMURKDHJOALNKE-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3-thiazole ring substituted with a 3-chlorobenzyl group and a 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl moiety linked via an acetamide bridge. Its structural complexity allows for diverse biological interactions, making it a candidate for anticancer or antimicrobial research.

Properties

Molecular Formula

C26H19ClN4O2S2

Molecular Weight

519.0 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H19ClN4O2S2/c27-18-8-6-7-17(13-18)14-20-15-28-25(35-20)30-23(32)16-34-26-29-22-12-5-4-11-21(22)24(33)31(26)19-9-2-1-3-10-19/h1-13,15H,14,16H2,(H,28,30,32)

InChI Key

ZMURKDHJOALNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=C(S4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 3-chlorobenzyl chloride.

    Synthesis of the Quinazolinone Moiety: The quinazolinone structure is formed by cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.

    Coupling of the Two Fragments: The final step involves coupling the thiazole and quinazolinone fragments through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The compound is compared to structurally related acetamide derivatives with variations in heterocyclic cores, substituents, and linker groups. Below is a summary of critical analogs:

Compound ID/Name Structural Differences Reported Activities/Properties
Target Compound 3-Chlorobenzyl-thiazole; 3-phenyl-quinazolinone Not explicitly reported (inference from analogs)
2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (477332-87-9) p-Tolyl (methylphenyl) on quinazolinone; trifluoromethylphenyl on acetamide Enhanced kinase inhibition due to electron-withdrawing CF₃ group
N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (477332-82-4) 4-Methylphenyl on quinazolinone; 3-chloro-2-methylphenyl on acetamide Improved metabolic stability via methyl substitution
2-{[5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (496028-95-6) Benzothiophene-oxadiazole core; sulfamoylphenyl on acetamide Antibacterial activity (broad-spectrum)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (362489-74-5) Tetrazole-thiadiazole core; ethyl group on thiadiazole Thrombolytic and hemolytic activity

Impact of Heterocyclic Core Modifications

  • Thiazole vs. Oxadiazole/Thiadiazole: The thiazole ring in the target compound provides a balance of electron density and steric bulk, favoring interactions with hydrophobic enzyme pockets.
  • Quinazolinone vs. Benzothiophene: The quinazolinone core in the target compound and 477332-87-9 may enable π-π stacking with aromatic residues in kinases, whereas benzothiophene in 496028-95-6 introduces sulfur-based hydrophobicity, altering target specificity .

Substituent Effects on Bioactivity

  • However, excessive halogenation (e.g., trifluoromethyl in 477332-87-9) may reduce solubility .
  • Aromatic Substitutions: The 3-phenyl group on the quinazolinone (target compound) vs. 4-methylphenyl (477332-82-4) alters steric hindrance, impacting binding to enzymes like topoisomerases .

Physicochemical and Pharmacokinetic Insights

  • Solubility and logP : The target compound’s logP is estimated to be higher than 477332-82-4 due to the 3-chlorobenzyl group but lower than 496028-95-6 (sulfamoyl group improves hydrophilicity) .
  • Metabolic Stability : Methyl substituents (e.g., in 477332-82-4) reduce oxidative metabolism, whereas the thiazole ring in the target compound may undergo cytochrome P450-mediated degradation .

Biological Activity

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a quinazolinone moiety, which are known for their diverse biological activities. The structure can be represented as follows:

N 5 3 chlorobenzyl 1 3 thiazol 2 yl 2 4 oxo 3 phenyl 3 4 dihydroquinazolin 2 yl sulfanyl acetamide\text{N 5 3 chlorobenzyl 1 3 thiazol 2 yl 2 4 oxo 3 phenyl 3 4 dihydroquinazolin 2 yl sulfanyl acetamide}

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in various biochemical pathways. The thiazole and quinazolinone rings may influence enzyme inhibition or receptor modulation, potentially leading to therapeutic effects against cancer and microbial infections.

Biological Activities

Research has indicated several biological activities associated with compounds similar to this compound:

  • Anticancer Activity :
    • Compounds containing the quinazolinone structure have shown significant anticancer properties. For instance, studies on related compounds demonstrated cytotoxic effects against various cancer cell lines including MDA-MB 231 (breast cancer) using the MTT assay, indicating potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • The thiazole derivatives are known for their antimicrobial properties. Structural features such as the presence of halogenated benzyl groups enhance their activity against a range of pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole and quinazolinone derivatives:

StudyFindings
GSC Biological and Pharmaceutical Sciences (2020)Synthesized quinazolinone derivatives exhibited significant anticancer activity against MDA-MB 231 cells with varying degrees of efficacy based on structural modifications .
PMC Research (2012)Investigated COX-2 inhibitory activity in related quinazolinone compounds, highlighting the potential anti-inflammatory properties that could be applicable to the thiazole derivative under discussion .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamideThiazole ring with nitro substitutionAntimicrobial
N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamideThiazole ring with different chlorobenzyl substitutionAntitumor

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